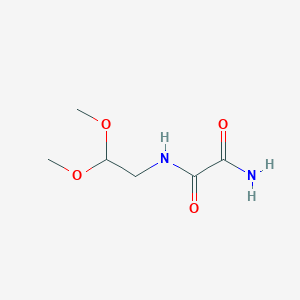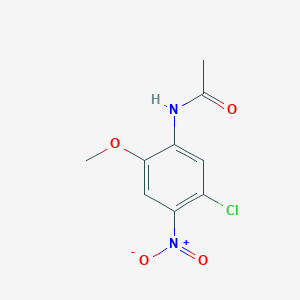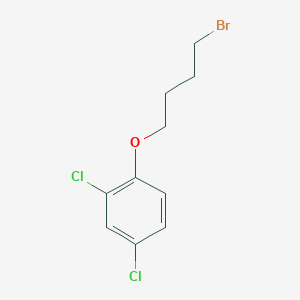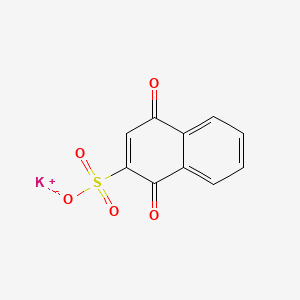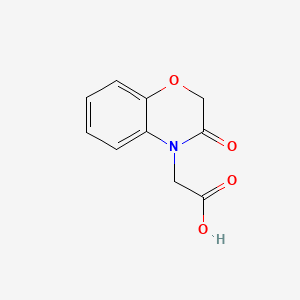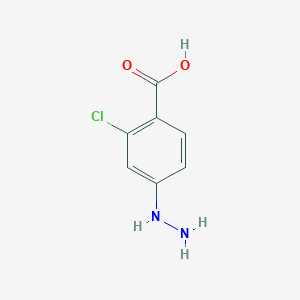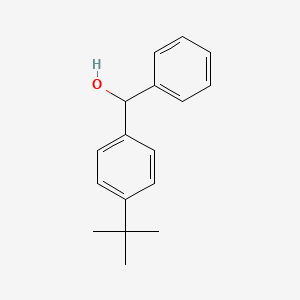
4-tert-Butylbenzhydrol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polyimide Development
4-tert-Butylbenzhydrol and its derivatives have been utilized in the synthesis of novel polyimides (PIs). These PIs, characterized by tert-butyl side groups, exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them suitable for applications requiring materials with low dielectric properties and high thermal stability. The introduction of asymmetric di-tert-butyl groups in these polyimides has been an effective strategy to increase interchain distances and decrease intermolecular forces, thereby affecting the packing ability of the polymers (Chern & Tsai, 2008).
Solid Support for Peptide Synthesis
4-tert-Butylbenzhydrylamine resin (BUBHAR), a polymer derived from 4-tert-Butylbenzhydrol, has shown promise as an alternative solid support in solid-phase peptide synthesis (SPPS). BUBHAR displayed superior bead solvation properties compared to methylbenzhydrylamine resin (MBHAR) and improved the solvation of peptide segments, indicating its potential to enhance the efficiency of peptide synthesis (Souza et al., 2020).
Hydrogen Bonding in Self-assembly Processes
4-tert-Butylbenzoic acid, related to 4-tert-Butylbenzhydrol, has been involved in the formation of new layered molecular arrays via self-assembly directed by NH⋅⋅⋅O hydrogen bonding. The interaction between 4-tert-butylbenzoic acid and aliphatic diamines has led to the creation of 1:2 host–guest complexes, forming three-dimensional molecular arrays with extensive hydrogen bond networks. This discovery opens pathways for designing new materials and molecules based on the principles of molecular self-assembly (Armstrong et al., 2002).
Pesticide Removal from Water
A new amino-substituted p-tert-butylcalix[4]arene-based magnetic sporopollenin, a derivative of 4-tert-Butylbenzhydrol, was synthesized and used effectively for removing toxic organophosphorus pesticides like chlorpyrifos and diazinon from contaminated water. This study not only demonstrated the high efficiency and potential of this material in water purification but also expanded the applications of 4-tert-Butylbenzhydrol derivatives in environmental remediation (Kamboh et al., 2016).
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12,16,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXWZJSPMCRTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373789 | |
| Record name | 4-tert-Butylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzhydrol | |
CAS RN |
22543-74-4 | |
| Record name | 4-tert-Butylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)
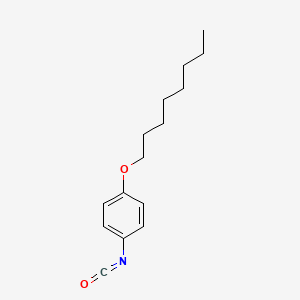
![5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene](/img/structure/B1597858.png)
![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1597860.png)

![Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate](/img/structure/B1597863.png)
